molecular formula C20H28N8S B2715081 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,3-dimethylphenyl)hydrazinecarbothioamide CAS No. 898623-42-2

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Cat. No. B2715081
CAS RN: 898623-42-2
M. Wt: 412.56
InChI Key: HUNOIOQRNXYZAA-UHFFFAOYSA-N
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Description

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,3-dimethylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8S and its molecular weight is 412.56. The purity is usually 95%.
BenchChem offers high-quality 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,3-dimethylphenyl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,3-dimethylphenyl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity Against Yellow Fever Virus

A study by Moskalenko et al. (2021) focused on the synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides, including compounds structurally related to the requested chemical, to evaluate their antiviral activity against yellow fever virus (YFV). The compounds demonstrated inhibitory activity against YFV at concentrations ≤10 mg/mL, with EC90 values ranging from 0.06 to 2.2 mg/mL. The presence of an alkyl substituent in the ortho-position of the N-aryl fragment was crucial for effective inhibition of YFV growth, highlighting the potential of these compounds in treating viral diseases like yellow fever (Moskalenko et al., 2021).

Antifungal and Antioxidant Activities

Another research area for related compounds, such as metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, explores their antifungal and antioxidant activities. These complexes showed significant antifungal activities against selected types of fungi and encouraging antioxidant activities through their interaction with the stable free radical 2,2'-diphenyl-1-picrylhydrazyl. DFT calculations provided insight into the molecular orbital characteristics, offering a detailed description that supports the biological activities observed (Al-Amiery et al., 2012).

Structural Studies and Biological Investigations

Sraa Abu-Melha (2018) conducted a study on N-(pyridin-2-yl)hydrazinecarbothioamide, which bears similarity to the chemical , focusing on its synthesis, crystal structure, and biological investigations, including molecular docking studies against bacterial strains. The research provided valuable insights into the compound's potential as a precursor for developing new antimicrobial agents, emphasizing the importance of its structure-activity relationship (Abu-Melha, 2018).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8S/c1-14-8-7-9-16(15(14)2)21-20(29)26-25-17-22-18(27-10-3-4-11-27)24-19(23-17)28-12-5-6-13-28/h7-9H,3-6,10-13H2,1-2H3,(H2,21,26,29)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNOIOQRNXYZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

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